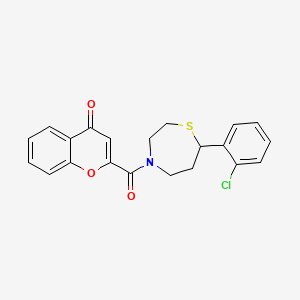
2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its role or use .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. They act against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The presence of the 2-chlorophenyl group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of chalcones is well-documented. They can inhibit various chemical mediators that contribute to inflammation. This compound, with its specific structure, may be researched for its efficacy in reducing inflammation, possibly offering a new pathway for treating inflammatory diseases .
Anticancer and Antitumor Activities
Chalcones are known to exhibit anticancer and antitumor activities. They can induce apoptosis and inhibit cell proliferation in cancer cells. The 4H-chromen-4-one moiety of the compound could be explored for its potential to act as a cytotoxic agent against various cancer cell lines .
Antioxidant Effects
The oxidative stress caused by free radicals is implicated in many diseases. Chalcones have shown significant antioxidant effects, which could be leveraged in the development of treatments for conditions caused by oxidative damage. The electron-donating and electron-withdrawing groups in this compound might be optimized to enhance its antioxidant capacity .
Antimalarial Activity
Chalcones have been identified as promising antimalarial agents due to their ability to interfere with the life cycle of the malaria parasite. The compound 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could be synthesized and tested for its antimalarial efficacy, potentially contributing to the fight against malaria .
Antileishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and chalcones have shown activity against these parasites. The thiazepane ring in the compound could be crucial for its antileishmanial properties, and further research could lead to the development of new treatments for leishmaniasis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWVFBDZLHFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)
![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide](/img/structure/B2563888.png)
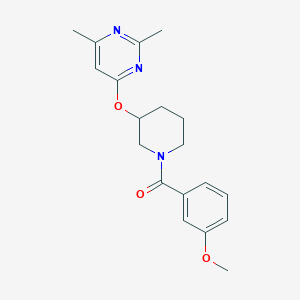
![1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea](/img/structure/B2563890.png)
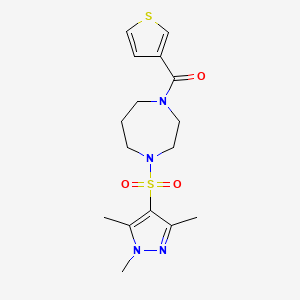
![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)
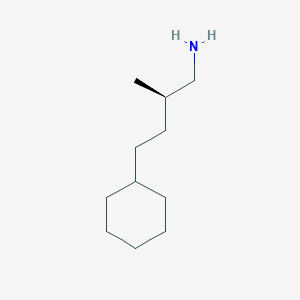
![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)
![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)
![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)
![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)
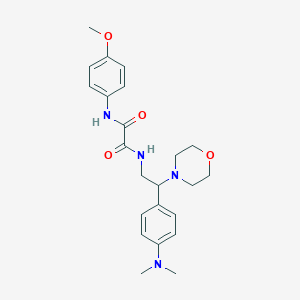
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)